![molecular formula C15H23N5 B2461511 2-(5-シクロプロピル-オクタヒドロピロロ[3,4-c]ピロール-2-イル)-N,N-ジメチルピリミジン-4-アミン CAS No. 2197492-97-8](/img/structure/B2461511.png)
2-(5-シクロプロピル-オクタヒドロピロロ[3,4-c]ピロール-2-イル)-N,N-ジメチルピリミジン-4-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N,N-dimethylpyrimidin-4-amine is an organic compound with a unique fused ring structure. This compound stands out due to its pharmacological potential and versatile applications in scientific research.
科学的研究の応用
2-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N,N-dimethylpyrimidin-4-amine has multifaceted applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a modulator of biological pathways.
Medicine: : Examined for its therapeutic properties in treating various diseases.
Industry: : Utilized in the development of novel materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N,N-dimethylpyrimidin-4-amine generally involves multi-step reactions:
Cyclization Reactions: : Starting from a cyclopropylamine derivative, a series of cyclization reactions are carried out to construct the hexahydropyrrolo[3,4-c]pyrrole core.
Pyrimidine Formation: : The resulting intermediate is then subjected to conditions that facilitate the formation of the pyrimidine ring.
N,N-Dimethylation: : The final step involves introducing the N,N-dimethyl functional group under reductive amination conditions using formaldehyde and a suitable reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound might leverage scalable processes involving catalytic cyclization and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often resulting in the formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: : It can also be reduced to produce amine derivatives, especially in the presence of hydrogenation catalysts.
Substitution: : The pyrimidine and cyclopropyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: : Catalytic hydrogenation often employs palladium on carbon as a catalyst.
Substitution: : Reagents like alkyl halides and acid chlorides facilitate various substitution reactions.
Major Products
Depending on the reaction, the major products may include oxidized or hydroxylated compounds, reduced amines, or substituted derivatives.
作用機序
The compound exerts its effects through:
Molecular Targets: : Interacting with specific enzymes or receptors in biological systems.
Pathways: : Modulating signal transduction pathways or metabolic processes.
類似化合物との比較
Compared to other compounds with similar structures, 2-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N,N-dimethylpyrimidin-4-amine offers unique chemical stability and biological activity.
List of Similar Compounds
Cyclopropylpyrimidine derivatives
Hexahydropyrrolo[3,4-c]pyrrole analogs
N,N-dimethylpyrimidines
Conclusion
2-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N,N-dimethylpyrimidin-4-amine is a chemically and biologically significant compound with diverse applications and unique properties that distinguish it from other similar molecules. This compound continues to be a subject of active research due to its promising potential.
特性
IUPAC Name |
2-(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-N,N-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5/c1-18(2)14-5-6-16-15(17-14)20-9-11-7-19(13-3-4-13)8-12(11)10-20/h5-6,11-13H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGNWIOQOFJYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CC3CN(CC3C2)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2461429.png)
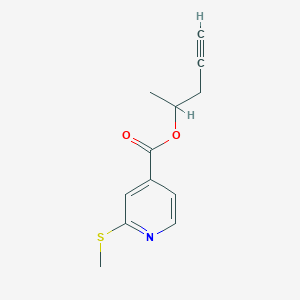
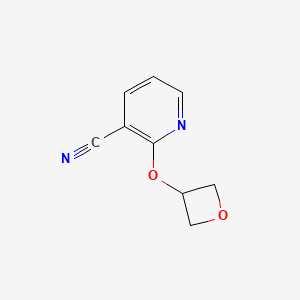
![ethyl 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetate](/img/structure/B2461437.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2461439.png)

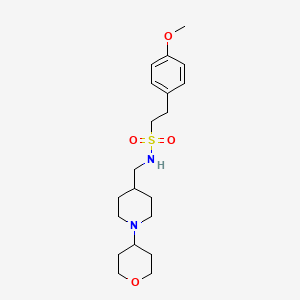

![2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide](/img/structure/B2461445.png)
![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2461448.png)
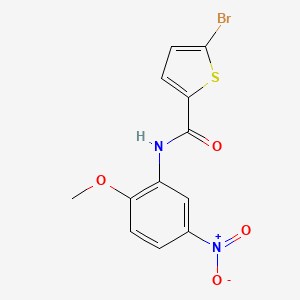
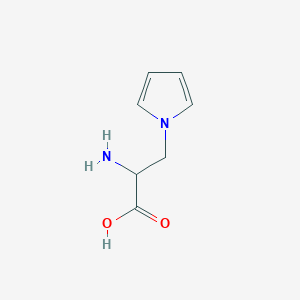
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2461452.png)
